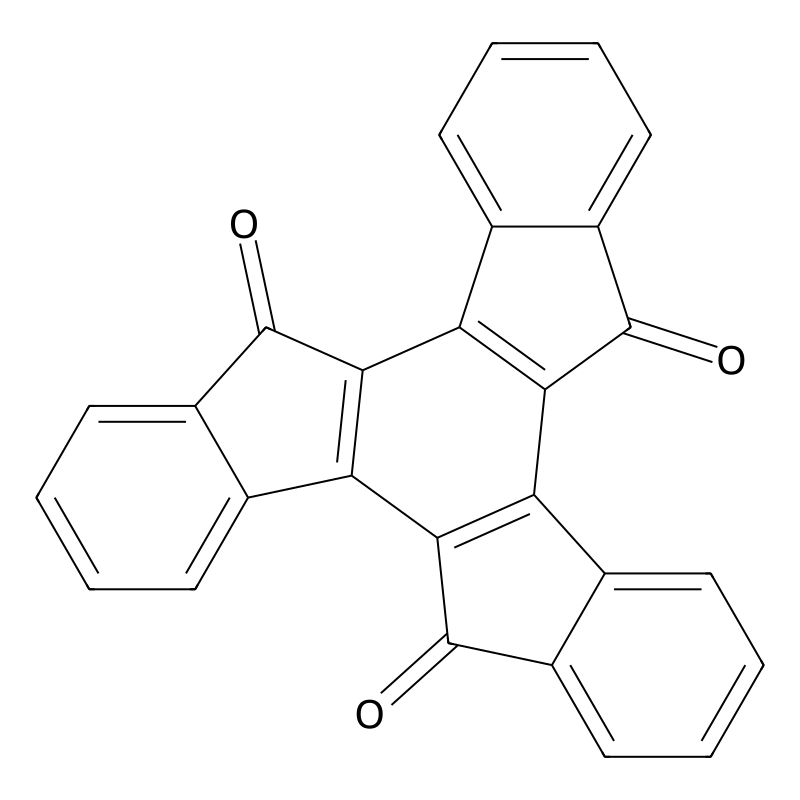

Truxenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Photovoltaics

Field: Materials Chemistry

Application: Truxenone derivatives are used as acceptor materials in organic photovoltaic applications They are designed and synthesized for this specific purpose.

Methods: Efficient bilayer solar cells are fabricated with a subphthalocyanine (SubPc) donor.

Results: The truxenone-based solar cells outperform reference cells with a soluble fullerene derivative as the acceptor.

Fullerene Alternatives

Field: Materials Chemistry

Application: Truxenone derivatives are investigated as fullerene alternatives in organic photovoltaic applications.

Methods: A series of electron-deficient truxenone derivatives are synthesized and investigated.

Photocatalytic Hydrogen Evolution

Truxenone is a polycyclic aromatic compound characterized by its unique structural framework, which includes a truxene core. The chemical formula of truxenone is C${15}$H${10}$O, featuring a central truxene structure with carbonyl groups that contribute to its chemical properties. Truxenone and its derivatives have garnered attention due to their potential applications in various fields, including organic electronics and energy storage systems. The compound exhibits notable electronic properties that make it suitable for use in organic photovoltaic devices and as a cathode material in lithium-ion batteries.

- Cyclotrimerization: Truxenone can be synthesized through the cyclotrimerization of 2-methyl acetophenone, which leads to the formation of the truxene skeleton .

- Redox Reactions: The high-density carbonyl groups in truxenone enable it to undergo reversible redox reactions, making it an effective material for lithium-ion battery applications. This property allows for significant lithium ion storage capabilities .

- Metal Complexation: Truxenone can form complexes with various metals, which can alter its electronic properties and enhance its utility in materials science .

The biological activity of truxenone and its derivatives has been explored, particularly regarding their potential as therapeutic agents. Some studies have indicated that certain truxenone derivatives exhibit anti-cancer properties, although comprehensive biological evaluations are still ongoing. The electron-deficient nature of these compounds may contribute to their interactions with biological molecules, leading to various pharmacological effects.

Truxenone can be synthesized through several methods:

- Cyclotrimerization: As mentioned earlier, a common synthesis route involves the cyclotrimerization of 2-methyl acetophenone, yielding the truxene structure .

- Functionalization: Various functionalization techniques can be employed to modify the truxenone structure for specific applications, such as enhancing solubility or improving electronic properties .

- Covalent Organic Frameworks: Recent advancements have led to the development of truxenone-based covalent organic frameworks (COFs), which utilize truxenone as a building block for creating materials with tailored properties for energy storage applications .

Studies on the interactions of truxenone with various substrates have revealed important insights into its behavior in different environments:

- Adsorption Studies: Research has shown how truxenone interacts with metal surfaces like copper, providing valuable information on its potential use in catalysis and sensor applications .

- Complex Formation: The ability of truxenone to form complexes with metals has implications for its use in materials science, particularly in developing new electronic materials .

Several compounds share structural or functional similarities with truxenone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Truxene | Core structure similar to truxenone | Lacks carbonyl groups; primarily studied for photonics |

| Phenanthrene | Polycyclic aromatic hydrocarbon | Known for its stability and fluorescence properties |

| Pyrene | Four fused benzene rings | Exhibits strong fluorescence; used in sensors |

| Anthracene | Three fused benzene rings | Commonly used in organic semiconductors |

Truxenone's uniqueness lies in its combination of a truxene core with carbonyl functionalities, which enhances its reactivity and applicability compared to these similar compounds. Its ability to participate in redox reactions while maintaining structural integrity under operational conditions sets it apart as a promising candidate for advanced material applications.

Chemical Composition and Molecular Formula

Truxenone is a polycyclic aromatic compound with the molecular formula C₂₇H₁₂O₃ and a molecular weight of 384.39 grams per mole [1] [2]. The compound is systematically named as heptacyclo[18.7.0.0²,¹⁰.0³,⁸.0¹¹,¹⁹.0¹²,¹⁷.0²¹,²⁶]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene-9,18,27-trione according to International Union of Pure and Applied Chemistry nomenclature [3]. The Chemical Abstracts Service registry number for truxenone is 4430-15-3 [1] [2] [4]. Alternative names for this compound include 5H-Tribenzo[a,f,k]trindene-5,10,15-trione and 5H-Diindeno[1,2-a:1′,2′-c]fluorene-5,10,15-trione [2] [3].

The molecular structure consists of twenty-seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms arranged in a highly conjugated aromatic framework [1] [3]. The compound contains thirty heavy atoms with zero rotatable bonds, indicating a rigid molecular structure [3]. Truxenone exhibits a topological polar surface area of 51.2 square angstroms and possesses three hydrogen bond acceptor sites but no hydrogen bond donor sites [3].

Table 1: Fundamental Chemical Properties of Truxenone

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₁₂O₃ |

| Molecular Weight (g/mol) | 384.39 |

| CAS Registry Number | 4430-15-3 |

| Heavy Atom Count | 30 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area (Ų) | 51.2 |

| Complexity | 689 |

Structural Characteristics and Symmetry

Heptacyclic Framework Analysis

Truxenone possesses a complex heptacyclic framework consisting of seven interconnected rings that form a planar aromatic system [5] [6]. The structure incorporates a central truxene core with three carbonyl groups positioned at specific locations within the framework [7] [8]. Normal-incidence X-ray standing wave studies have revealed that the phenyl backbone of the molecule adopts a predominantly planar configuration when adsorbed on metal surfaces [5] [6].

The heptacyclic structure exhibits a highly ordered arrangement with the phenyl carbon atoms maintaining an adsorption height of 2.32 ± 0.08 angstroms from the surface, while carbon atoms bound to carbonyl groups are positioned closer at 2.15 ± 0.10 angstroms [6]. This structural arrangement demonstrates the compound's ability to maintain planarity across its extended aromatic framework [5] [6].

C3 Symmetry Properties

Truxenone exhibits C₃ symmetry characteristics derived from its truxene core structure [7] [9]. The three-fold rotational symmetry is evident in the arrangement of the three carbonyl groups positioned symmetrically around the central framework [8] [6]. This symmetry is crucial for the compound's electronic properties and determines its electron-accepting behavior [7] [9].

The C₃ symmetry of truxenone influences its molecular packing and intermolecular interactions [6]. X-ray photoelectron spectroscopy studies have confirmed that all three oxygen species in the molecule should be chemically equivalent due to the structure's inherent symmetry [6]. However, surface adsorption studies reveal that this symmetry can be disrupted upon interaction with metal surfaces, leading to different local environments for the oxygen atoms [6].

Bond Lengths and Angles

Detailed structural analysis through X-ray standing wave measurements has provided quantitative insights into the bond lengths and angles within truxenone [6]. The phenyl carbon atoms exhibit coherent fractions of 0.97 ± 0.10, indicating highly ordered positioning with minimal structural variation [6]. The ketone carbon atoms show coherent fractions of 0.91 ± 0.10, suggesting slightly more structural flexibility in these regions [6].

The oxygen atoms in the carbonyl groups display two distinct adsorption heights: 2.15 ± 0.06 angstroms and 1.96 ± 0.08 angstroms, with coherent fractions of 0.93 ± 0.08 and 0.88 ± 0.10, respectively [6]. This variation indicates that approximately one oxygen atom per molecule interacts more strongly with the surface, suggesting subtle differences in local bonding environments [6].

Physical Properties

Melting Point and Thermal Stability

Truxenone demonstrates exceptional thermal stability with a melting point of 367°C, indicating strong intermolecular forces and a robust molecular structure [1] [2]. Thermogravimetric analysis of truxenone derivatives reveals good thermal stability with 5% weight loss occurring above 365°C [7]. The compound maintains structural integrity at elevated temperatures, making it suitable for high-temperature applications [7].

The high melting point reflects the extensive π-π stacking interactions and the rigid planar structure of the molecule [1] [7]. Thermal stability studies indicate that truxenone can withstand temperatures up to 350°C with minimal decomposition, demonstrating its potential for use in electronic applications requiring thermal robustness [7].

Solubility Parameters

Truxenone exhibits limited solubility in common organic solvents due to its highly conjugated planar structure and strong intermolecular interactions [10]. The compound shows moderate solubility in chloroform, toluene, and chlorobenzene at room temperature [10]. The calculated XLogP3 value of 5.9 indicates high lipophilicity and poor water solubility [3].

The solubility characteristics are influenced by the compound's planar structure and the presence of three carbonyl groups, which provide limited sites for hydrogen bonding interactions [3] [10]. The rigid molecular framework restricts conformational flexibility, contributing to reduced solubility in polar solvents [10].

Crystallographic Data

Truxenone crystallizes as a solid at room temperature, appearing as light yellow to brown to dark green powder or crystal depending on the preparation conditions [1] [2]. The compound exhibits a complex crystallographic structure with high purity levels exceeding 98.0% as determined by high-performance liquid chromatography [1] [2].

Surface studies using low-energy electron diffraction have revealed well-defined crystallographic patterns, with truxenone forming ordered (8 × 8) supramolecular structures on copper surfaces [6] [11]. The crystallographic analysis indicates that molecules arrange in specific orientations that maximize π-π interactions while accommodating the bulky three-dimensional structure [6] [11].

Table 2: Crystallographic and Physical Properties

| Property | Value |

|---|---|

| Melting Point (°C) | 367 |

| Physical State at 20°C | Solid |

| Appearance | Light yellow to dark green powder/crystal |

| Purity (HPLC) | >98.0% |

| XLogP3 | 5.9 |

| Thermal Stability (5% weight loss) | >365°C |

Electronic Structure

Electron-Deficient Characteristics

Truxenone exhibits pronounced electron-deficient characteristics due to the presence of three carbonyl groups within its aromatic framework [7] [9] [8]. The compound demonstrates strong electron-accepting properties with a lowest unoccupied molecular orbital energy level of -3.87 to -3.88 electron volts [7] [8]. This electron affinity is slightly higher than that of phenyl-C₆₁-butyric acid methyl ester, making truxenone a promising alternative electron acceptor for organic photovoltaic applications [8] [12].

Electrochemical studies reveal that truxenone undergoes multiple reversible reduction processes, with the first reduction potential occurring at -0.55 to -0.56 volts versus saturated calomel electrode and the second reduction at -0.77 to -0.81 volts [8]. The compound can accept multiple electrons sequentially, with each carbonyl group capable of accommodating electron reduction [8].

Table 3: Electrochemical Properties of Truxenone

| Parameter | Value |

|---|---|

| First Reduction Potential E₁/₂(1) (V vs. SCE) | -0.55 to -0.56 |

| Second Reduction Potential E₁/₂(2) (V vs. SCE) | -0.77 to -0.81 |

| LUMO Energy Level (eV) | -3.87 to -3.88 |

| Electron Affinity vs. PCBM | Slightly higher than PCBM (-3.75 eV) |

| Reduction Characteristics | Highly reversible, multiple reduction waves |

Frontier Molecular Orbital Analysis

Computational analysis of truxenone's frontier molecular orbitals reveals distinct spatial distributions that influence its electronic properties [7] [8]. The highest occupied molecular orbital is localized around the peripheral phenyl regions of the molecule, while the lowest unoccupied molecular orbital is concentrated around the electron-deficient carbonyl groups at the core [7] [8].

This spatial separation of frontier orbitals results in minimal overlap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, which contributes to the compound's electron transport limitations [8]. The localized nature of the lowest unoccupied molecular orbital around the truxenone core facilitates electron acceptance but may limit intermolecular charge transport [8].

Density functional theory calculations indicate that the frontier orbital energy levels can be tuned through chemical modification of the truxenone framework [7] [8]. The calculated highest occupied molecular orbital energy levels for truxenone derivatives range from -5.67 electron volts, while lowest unoccupied molecular orbital levels vary from -3.07 to -3.13 electron volts depending on the degree of substitution [7].

π-Conjugation Effects

The extensive π-conjugation within truxenone's framework significantly influences its electronic and optical properties [13] [14]. The compound exhibits strong π-π interactions that contribute to its thermal stability and crystalline packing arrangements [13]. The conjugated system extends across the entire molecular framework, creating a delocalized electron system that facilitates charge transport under appropriate conditions [13] [14].

Optical studies demonstrate that truxenone and its derivatives display absorption bands in the ultraviolet-visible region, with absorption maxima typically occurring between 278-342 nanometers [15]. The π-conjugation effects result in relatively high extinction coefficients, making truxenone derivatives more than ten times more absorptive than traditional fullerene acceptors [8] [12].

Acid-Catalyzed Cyclotrimerization

The most established classical approach to truxenone synthesis involves the acid-catalyzed cyclotrimerization of indane-1,3-dione. This method represents the cornerstone of truxenone synthesis and has been extensively studied and optimized over several decades [1] [2].

The standard procedure involves adding indane-1,3-dione (20.00 g, 137 mmol) portion-wise to concentrated sulfuric acid (200 mL) under vigorous stirring [1]. The reaction mixture is heated to 100°C for 3 hours, during which the cyclotrimerization occurs through a complex mechanism involving multiple condensation steps. The reaction proceeds through the formation of intermediate dimeric and trimeric structures, followed by dehydrative cyclization to form the final truxenone product [3] [4].

The mechanistic pathway involves Brønsted acid-catalyzed aldol cyclotrimerization (BAAC), which represents a simple self-condensation reaction with only one substrate [3] [4]. During the cyclomerization process, indanone forms a dimer intermediate and then a trimer intermediate structure, followed by the reversible removal of two water molecules. The trimer intermediate forms a six-member ring, followed by the formation of a truxene structure after irreversible water elimination [3] [4].

This classical method consistently yields truxenone as a yellow solid with yields typically ranging from 70-79% [1]. The crude product is isolated by pouring the reaction mixture onto ice (1L), followed by filtration and washing with copious amounts of water and acetone [1]. The title compound can be further purified by trituration with dichloromethane to achieve higher purity levels.

Brønsted acid catalysis provides several advantages over other cyclotrimerization methods. The irreversible nature of the BAAC reaction enables the formation of conjugated polymers without requiring olefins, resulting in chemically stable products [3]. This approach has been successfully extended to construct covalent organic frameworks (COFs) using truxene as a linkage, demonstrating the versatility of this synthetic methodology [4].

Oxidation of Truxene

An alternative classical route involves the oxidation of truxene to generate truxenone [5]. This approach utilizes chromium trioxide (CrO3) under reflux conditions to oxidize the methylene bridges of truxene to carbonyl groups [5]. While this method provides access to truxenone from an alternative starting material, it typically requires careful optimization of reaction conditions to achieve satisfactory yields.

The oxidation process has been reported to occur through radical mechanisms, particularly when utilizing oxidizing agents in the presence of basic conditions [6]. When using Triton B as a base and oxygen as the oxidizing agent, the process can be optimized to control selectivity and minimize side product formation [5]. However, this method generally provides variable yields and may require more extensive purification procedures compared to the direct cyclotrimerization approach.

During the oxidation of truxene, interesting side reactions can occur, including the formation of twisted truxene dimers and trimers [5]. These products result from intermolecular coupling reactions that compete with the desired oxidation pathway, highlighting the importance of reaction condition optimization.

Modern Synthetic Approaches

From Indane-1,3-dione

Modern synthetic approaches have significantly improved upon the classical acid-catalyzed cyclotrimerization methodology. Contemporary procedures focus on optimizing reaction conditions, improving yields, and developing more environmentally friendly protocols [2] [7].

Recent investigations have demonstrated that the choice of acid catalyst significantly influences both the yield and purity of the final product. Methanesulfonic acid (MSA) has emerged as a preferential catalyst compared to Lewis acids such as titanium tetrachloride [8]. The use of MSA provides better control over the reaction pathway and typically results in higher yields of the desired truxenone product.

Indane-1,3-dione serves as a versatile building block that can be functionalized prior to cyclotrimerization [2] [9]. Substituted indane-1,3-diones can be prepared through various methods, including Friedel-Craft reactions, nucleophilic substitutions, and cross-coupling reactions [2]. These functionalized precursors enable the synthesis of truxenone derivatives with tailored electronic and physical properties.

The mechanism of truxenone formation from indane-1,3-dione involves several key steps. Initially, the acid catalyst protonates the carbonyl oxygen, activating the substrate toward nucleophilic attack. Subsequent aldol condensation reactions between multiple indane-1,3-dione molecules lead to the formation of intermediate oligomers. The final cyclization step involves intramolecular condensation with concomitant elimination of water molecules to form the fully conjugated truxenone framework [3] [4].

Alternative Precursor Routes

Modern synthetic chemistry has developed several alternative precursor routes that expand the scope of truxenone synthesis beyond traditional indane-1,3-dione starting materials [10] [11].

Grignard addition reactions to truxenone itself provide access to functionalized truxene derivatives, which can subsequently be oxidized to yield substituted truxenones [11]. This approach involves the condensation of truxenone with Grignard reagents prepared from various aromatic and aliphatic halides. The reaction is typically conducted by adding the truxenone suspension to freshly prepared Grignard reagent in anhydrous diethyl ether [11].

Cross-coupling methodologies have proven particularly valuable for synthesizing complex truxenone derivatives [12] [13]. Suzuki coupling reactions between tribromotruxenone and various boronic acids or esters enable the introduction of diverse substituents at specific positions on the truxenone framework [12]. These reactions typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) under basic conditions in toluene or other suitable solvents [13].

Sonogashira coupling reactions provide access to ethynyl-substituted truxenones, which serve as valuable intermediates for further functionalization [14]. These reactions enable the introduction of alkyne groups that can participate in subsequent cycloaddition reactions, ring-closing metathesis, or other synthetic transformations.

Knoevenagel condensation represents another important alternative route, particularly for introducing electron-withdrawing groups onto the truxenone framework [15] [12]. This method involves the reaction of truxenone with active methylene compounds such as malononitrile or ethyl cyanoacetate in the presence of appropriate catalysts [15]. The reaction can be conducted under various conditions, including ultrasonication, which significantly improves yields by more than 10-fold compared to conventional heating methods [15].

Purification Techniques

The purification of truxenone and its derivatives requires careful consideration of their physical and chemical properties, including their often intense coloration, moderate to poor solubility in common organic solvents, and potential sensitivity to acidic or basic conditions [1] [13] [16].

Column chromatography represents the most widely employed purification technique for truxenone compounds [1] [13] [17]. Standard silica gel chromatography typically employs solvent systems such as chloroform, dichloromethane/hexane mixtures, or chloroform/ethanol combinations [18] [13]. The choice of solvent system depends on the specific substitution pattern and polarity of the target compound. For highly polar or basic truxenone derivatives, basic aluminum oxide may be preferred as the stationary phase to avoid unwanted interactions with acidic silanol groups [19].

The elution profile during column chromatography often reveals characteristic colored bands, with truxenone derivatives typically appearing as yellow to red-colored fractions [13] [16]. Monitoring by thin-layer chromatography (TLC) using appropriate visualization methods (UV light, iodine staining) enables accurate fraction collection and assessment of separation efficiency [17].

Recrystallization serves as an essential final purification step for obtaining analytically pure truxenone derivatives [1] [17]. Common recrystallization solvents include toluene/methanol mixtures, propylene carbonate, and picoline [17]. The choice of recrystallization solvent depends on the solubility characteristics of the specific compound. Multiple recrystallization cycles may be necessary to achieve the desired purity level, particularly for compounds intended for electronic or optical applications [20].

Precipitation techniques provide an effective method for isolating highly pure products, particularly for compounds with limited solubility [13] [19]. The precipitation of truxenone derivatives from dichloromethane solutions into methanol or other anti-solvents often yields products with excellent purity [13]. This technique is particularly valuable for removing trace impurities and achieving the high purity levels required for device applications.

Thermal gradient sublimation represents a specialized purification technique employed for achieving the highest purity levels [7] [21]. This method is particularly useful for truxenone derivatives intended for thin-film applications or surface science studies [7] [21]. The sublimation process typically involves heating the compound under high vacuum conditions while maintaining a temperature gradient to ensure selective transport of the desired product [7].

Washing procedures play a crucial role in the initial purification stages [1] [17]. Standard protocols involve successive washing with water to remove acid catalysts and inorganic salts, followed by washing with alcoholic solvents to remove polar impurities [1]. The use of copious amounts of washing solvents ensures complete removal of unwanted byproducts and catalyst residues [17].

Structural Confirmation Methods

Comprehensive structural characterization of truxenone and its derivatives employs multiple analytical techniques to confirm both molecular structure and purity [1] [22] [13].

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information for truxenone compounds [1] [22] [13]. Proton NMR (¹H NMR) spectroscopy reveals characteristic aromatic proton patterns that confirm the successful formation of the truxenone framework [1]. For unsubstituted truxenone, the ¹H NMR spectrum typically displays signals at δ 9.30 (dt, J = 7.7, 1.0 Hz, 1H) and 7.90-7.83 (dt, J = 7.4, 1.0 Hz) corresponding to aromatic protons in different chemical environments [1].

Carbon-13 NMR (¹³C NMR) spectroscopy provides definitive evidence for the carbonyl carbon environments and aromatic carbon framework [1] [13]. The carbonyl carbons typically appear around δ 189.8 ppm, while the aromatic carbons span the range of 140-150 ppm [1] [13]. Solid-state ¹³C CP/MAS NMR analysis proves particularly valuable for confirming structural features in polymeric or insoluble derivatives [3] [6].

Mass spectrometry serves as an essential tool for molecular weight confirmation and structural elucidation [22] [13]. MALDI-TOF mass spectrometry has proven particularly effective for analyzing truxenone derivatives, providing clear molecular ion peaks and informative fragmentation patterns [22]. For unsubstituted truxenone, the molecular ion peak appears at m/z 384 (M+) [23].

X-ray crystallography provides the ultimate structural confirmation through complete three-dimensional structure determination [7] [24] [25]. Single-crystal X-ray diffraction studies have revealed that truxenone adopts a planar structure with C₃ symmetry [7] [24]. The molecule exhibits a largely planar conformation when adsorbed on surfaces, with small deviations from planarity to accommodate substrate interactions [7] [24].

Infrared (IR) spectroscopy enables identification of characteristic functional groups, particularly the carbonyl stretching frequencies [6] [1]. The C=O stretch typically appears in the range of 1680-1715 cm⁻¹, with the exact frequency depending on the substitution pattern and electronic environment [6] [1]. For truxenone, the carbonyl stretch appears at approximately 1697 cm⁻¹ [1].

UV-Visible spectroscopy provides information about the electronic properties and conjugation effects within the truxenone framework [22] [16]. The absorption spectrum typically displays multiple absorption bands, with characteristic maxima around 360 nm in the shorter wavelength region and broader absorption extending into the visible region (500-600 nm) [22]. These spectroscopic properties reflect the extended π-conjugation and electron-accepting character of the truxenone system [26] [22].

Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide important information about thermal stability and phase behavior [12] [13]. TGA measurements reveal the thermal decomposition temperature, which typically exceeds 365°C for truxenone derivatives, indicating excellent thermal stability [12] [13]. This high thermal stability makes truxenone compounds suitable for applications requiring elevated operating temperatures.